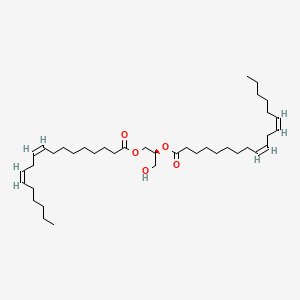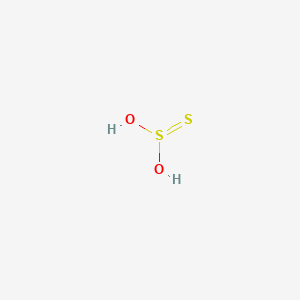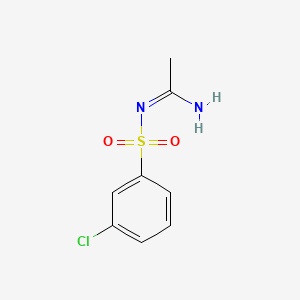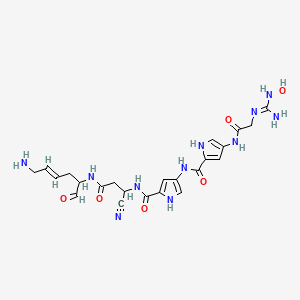![molecular formula C55H104O6 B1242122 TG(16:1(9Z)/18:0/18:0)[iso3]](/img/structure/B1242122.png)
TG(16:1(9Z)/18:0/18:0)[iso3]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
TG(16:1(9Z)/18:0/18:0)[iso3], also known as TG(18:0/18:0/16:1) or tracylglycerol(52:1), belongs to the class of organic compounds known as triacylglycerols. These are glycerides consisting of three fatty acid chains covalently bonded to a glycerol molecule through ester linkages. Thus, TG(16:1(9Z)/18:0/18:0)[iso3] is considered to be a triradylglycerol lipid molecule. TG(16:1(9Z)/18:0/18:0)[iso3] is considered to be a practically insoluble (in water) and relatively neutral molecule. TG(16:1(9Z)/18:0/18:0)[iso3] has been found in human adipose tissue tissue, and has also been primarily detected in blood. Within the cell, TG(16:1(9Z)/18:0/18:0)[iso3] is primarily located in the membrane (predicted from logP) and adiposome. TG(16:1(9Z)/18:0/18:0)[iso3] exists in all eukaryotes, ranging from yeast to humans. In humans, TG(16:1(9Z)/18:0/18:0)[iso3] is involved in the metabolic disorder called de novo triacylglycerol biosynthesis TG(18:0/18:0/16:1(9Z)) pathway.
TG(16:1(9Z)/18:0/18:0)[iso3] is a triglyceride.
科学的研究の応用
Triacylglycerol Analysis in Diseases
A 2017 study by Guan et al. focused on analyzing triacylglycerols (TGs) with specific fatty acid chain compositions, including TG species similar to TG(16:1(9Z)/18:0/18:0)[iso3], in various tissues such as human plasma and liver tissues. They highlighted the importance of analyzing TGs in the context of diseases like cardiovascular and liver diseases, particularly hepatocellular carcinoma (HCC). Their findings revealed aberrant specific TG metabolism in HCC, emphasizing the role of TG analysis in disease research (Guan et al., 2017).
Nutritional Applications in Infant Formula
The production and structural importance of specific TGs in infant nutrition have been explored in studies like the one by Van Erp et al. (2021). They engineered Arabidopsis thaliana seeds to produce TGs with a structure similar to human milk, which is believed to enhance nutrient absorption in infants. This research underlines the potential of using TGs, such as TG(16:1(9Z)/18:0/18:0)[iso3], in designing infant formula that mimics the nutritional benefits of human milk (Van Erp et al., 2021).
Relationship with Insulin Resistance
A study by Kotronen et al. (2009) explored the relationship between specific serum TGs and insulin resistance. They suggested that TGs containing specific fatty acid compositions, like TG(16:0/16:0/18:1) or TG(16:0/18:1/18:0), may serve as more accurate markers of insulin resistance than total serum TG concentrations. This highlights the potential clinical importance of specific TGs in metabolic health and disease (Kotronen et al., 2009).
特性
分子式 |
C55H104O6 |
|---|---|
分子量 |
861.4 g/mol |
IUPAC名 |
[(2S)-3-[(Z)-hexadec-9-enoyl]oxy-2-octadecanoyloxypropyl] octadecanoate |
InChI |
InChI=1S/C55H104O6/c1-4-7-10-13-16-19-22-25-27-30-33-36-39-42-45-48-54(57)60-51-52(50-59-53(56)47-44-41-38-35-32-29-24-21-18-15-12-9-6-3)61-55(58)49-46-43-40-37-34-31-28-26-23-20-17-14-11-8-5-2/h21,24,52H,4-20,22-23,25-51H2,1-3H3/b24-21-/t52-/m1/s1 |
InChIキー |
CDKITPQUODTFLF-FQFQCYJKSA-N |
異性体SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@@H](COC(=O)CCCCCCC/C=C\CCCCCC)OC(=O)CCCCCCCCCCCCCCCCC |
正規SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC |
物理的記述 |
Solid |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![TG(18:1(9Z)/18:1(9Z)/20:4(5Z,8Z,11Z,14Z))[iso3]](/img/structure/B1242041.png)



![2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[1-[[3-[(5-hydroxy-4-oxo-1H-pyridine-2-carbonyl)amino]-2-oxoimidazolidin-1-yl]sulfonylcarbamoyl]-2-oxoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoic acid](/img/structure/B1242048.png)


![1-[(E)-(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methylideneamino]-3-propan-2-ylthiourea](/img/structure/B1242054.png)





